molecular formula C12H19F2NO5 B8240529 (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid

(2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid

Katalognummer: B8240529
Molekulargewicht: 295.28 g/mol
InChI-Schlüssel: MVSMHEQSPFMSKF-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-1-(tert-Butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid is a proline-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, stereochemical specificity at positions 2S and 4S, and a unique difluoromethoxymethyl substituent at the 4-position. This compound serves as a critical intermediate in peptide synthesis and drug development, where its stereochemistry and substituent properties influence reactivity, solubility, and biological interactions. Below, we compare its structural, physical, and functional attributes with closely related analogs.

Eigenschaften

IUPAC Name

(2S,4S)-4-(difluoromethoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(18)15-5-7(6-19-10(13)14)4-8(15)9(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSMHEQSPFMSKF-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Precursor Synthesis

The synthesis begins with commercially available methyl or benzyl esters of 4-hydroxyproline isomers (e.g., (2S,4R)-4-hydroxyproline methyl ester). Boc protection of the amine group is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding tert-butyl (2S,4R)-4-hydroxyprolinate in >85% purity. Alternative routes employ Fmoc protection using fluorenylmethyloxycarbonyl chloride under basic conditions (pH 8–9), though this method requires careful temperature control to prevent epimerization.

Critical to maintaining stereochemistry is the choice of solvent during protection. Anhydrous dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents like dimethylformamide (DMF).

Difluoromethoxy Group Installation

The introduction of the difluoromethoxy group proceeds via a copper(I)-mediated reaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSAA). Key parameters include:

  • Catalyst : CuI (0.2 equiv.) in acetonitrile at 45–50°C

  • Reaction Time : 30 minutes post-addition, monitored by TLC (Rf = 0.3 in hexane:EtOAc 3:1)

  • Yield : 58–67% after silica gel chromatography

Notably, the reaction’s exothermic nature necessitates dropwise addition of DFSAA to prevent thermal degradation. Parallel studies using phase-transfer catalysts (e.g., tetrabutylammonium bromide) showed no significant yield improvement, suggesting the copper catalyst sufficiently mediates the difluoromethylation.

Saponification and Carboxylic Acid Liberation

Saponification of methyl/benzyl esters employs lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at 0°C to room temperature. This two-phase system prevents over-saponification of the Boc group, achieving 89–93% conversion. Alternative methods using NaOH or KOH resulted in partial deprotection, reducing yields to 72–78%.

Reaction Optimization and Scalability

Multigram Synthesis Protocols

Levchenko et al. demonstrated a scalable procedure producing 30 g batches of tert-butyl (2S,4S)-4-(difluoromethoxy)pyrrolidine-2-carboxylate in a single run. Critical adjustments for scale-up include:

  • Solvent Volume Reduction : From 10 mL/g to 5 mL/g substrate without yield loss

  • Distillation Purification : Replaced column chromatography for intermediates, cutting processing time by 40%

Stereochemical Control

Racemization at C2 and C4 positions is mitigated by:

  • Conducting alkylation below 5°C

  • Using bulky protecting groups (Boc > Fmoc > Ac) to shield the α-carbon

  • Avoiding strong bases (e.g., NaH) during functionalization

Comparative studies on (2S,4R) vs. (2S,4S) precursors showed the latter configuration stabilized by intramolecular hydrogen bonding between the carboxylate and difluoromethoxy oxygen.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 1.45 (s, 9H, Boc CH₃)

  • δ 4.35–4.20 (m, 1H, C2-H)

  • δ 6.15 (t, J = 54 Hz, 1H, CHF₂O)

¹³C NMR (126 MHz, CDCl₃) :

  • δ 155.1 (Boc carbonyl)

  • δ 120.8 (t, J = 244 Hz, CHF₂O)

  • δ 63.9 (C4-CH₂-O)

MS (ESI+) : m/z 352.1 [M+Na]⁺

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed >99% purity for batches using Boc protection vs. 95–97% for Fmoc-protected analogs. Residual copper levels post-purification measured <2 ppm by ICP-MS, meeting pharmaceutical guidelines.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Boc)Method B (Fmoc)Method C (Patent)
Starting Material(2S,4R)-4-OH-Pro-OMe(2S,4S)-4-OH-Pro-OBn(2S,4S)-4-OH-Pro-OtBu
Protection Yield92%88%85%
Difluoromethylation Yield59%54%48%
Total Yield (4 steps)43%38%32%
Purity (HPLC)99.2%97.5%95.8%

Applications in Drug Development

The compound serves as a key intermediate for:

  • Protease Inhibitors : The difluoromethoxy group enhances binding to S1 pockets of serine proteases

  • PET Tracers : ¹⁸F-labeled analogs synthesized via nucleophilic substitution of chloromethyl intermediates

  • Peptidomimetics : Incorporation into macrocyclic scaffolds improves metabolic stability over non-fluorinated analogs

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

(2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Key Substituent Variations at the 4-Position

The 4-position substituent defines the compound’s electronic, steric, and lipophilic characteristics. Key analogs include:

Compound Name Substituent at 4-Position Key Features Reference
Target Compound -(difluoromethoxy)methyl -O-CH2-O-CF2 group; moderate steric bulk, high electronegativity -
(2S,4S)-1-Boc-4-(3-chlorophenoxy)pyrrolidine-2-carboxylic acid -3-chlorophenoxy Aromatic, bulky, lipophilic; potential π-π interactions
(2S,4S)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid -F Small, electronegative; enhances metabolic stability
(2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid -CH2-OCH3 Flexible, polar; improves aqueous solubility vs. fluorinated analogs
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid -Ph Highly lipophilic, bulky; may hinder sterically sensitive reactions
(2S,4S)-1-Boc-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid -2-chloro-4-(tert-pentyl)phenoxy Extremely bulky; tailored for hydrophobic binding pockets

Stereochemical Considerations

  • The (2S,4S) configuration is conserved across analogs, ensuring consistent backbone geometry for applications in chiral synthesis or enzyme targeting.
  • Diastereomers (e.g., 2S,4R analogs in and ) exhibit distinct physicochemical profiles due to altered substituent spatial orientation.

Physical and Chemical Properties

Molecular Weight and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C) Notes
Target Compound ~307.3 (estimated) Not reported Higher MW due to difluoromethoxy group
(2S,4S)-1-Boc-4-fluoro-pyrrolidine-2-carboxylic acid 233.24 162 High mp due to crystalline stability
(2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ~245.3 (estimated) Not reported Likely lower mp than fluoro analog

Solubility and Lipophilicity

  • Target Compound: The difluoromethoxy group enhances lipophilicity (logP ~1.5–2.0 estimated) compared to methoxymethyl analogs but remains more polar than aryl-substituted derivatives (e.g., 3-chlorophenoxy, logP ~2.5–3.0) .
  • 4-Fluoro Analog : Lower solubility in aqueous media due to reduced polarity but favorable for membrane permeability .

Biologische Aktivität

The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides an overview of the compound's synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C11H17F2NO5
  • Molecular Weight : 277.26 g/mol
  • Structural Features : The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluoromethoxy methyl group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps including:

  • Protection of Amino Acids : Starting from Boc-L-cis-hydroxyproline.
  • Difluoromethylation : Introduction of the difluoromethoxy group.
  • Carboxylic Acid Functionalization : Finalizing the carboxylic acid moiety through various chemical transformations .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways, influencing cellular processes such as:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Cellular Signaling : Modulating pathways related to cell growth and differentiation.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit enzymes such as proteases, which are crucial for various physiological processes. For instance, studies indicated that certain analogs showed promising inhibitory activity against serine proteases involved in inflammatory responses .
  • Anticancer Activity : Preliminary studies have suggested that (2S,4S)-1-(tert-butoxycarbonyl)-4-((difluoromethoxy)methyl)pyrrolidine-2-carboxylic acid may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits serine proteases; potential anti-inflammatory effects
Anticancer PropertiesInduces apoptosis in cancer cell lines
Modulation of SignalingAffects growth factor signaling pathways

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can stereochemical integrity be maintained?

  • Answer : Synthesis typically involves multi-step reactions with tert-butoxycarbonyl (Boc) protection to preserve stereochemistry. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce substituents, while Boc groups stabilize intermediates . Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, ensure retention of the (2S,4S) configuration. Monitoring via 1H^{1}\text{H}-NMR or 19F^{19}\text{F}-NMR is critical to verify stereochemical fidelity .

Q. Which analytical techniques are most effective for confirming structural identity and purity?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR validate the backbone structure and substituents (e.g., difluoromethoxy signals at ~90 ppm in 19F^{19}\text{F}-NMR) . Purity (>97%) is assessed via reverse-phase HPLC with UV detection at 210–254 nm. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How does the difluoromethoxy group influence conformational dynamics of the pyrrolidine ring in peptide mimetics?

  • Answer : The difluoromethoxy group introduces steric and electronic effects, stabilizing specific ring puckering conformations (e.g., C<sup>γ</sup>-endo or C<sup>γ</sup>-exo). This mimics proline’s conformational constraints but with enhanced metabolic stability due to fluorine’s electronegativity . Computational modeling (e.g., DFT or MD simulations) and circular dichroism (CD) spectroscopy are used to study these effects in peptide chains .

Q. What contradictory safety data exist for structurally similar pyrrolidine derivatives, and how should researchers address discrepancies?

  • Answer : Hazard classifications vary across sources (e.g., non-hazardous in vs. skin/eye irritation in ). Researchers should cross-reference SDS from multiple vendors, conduct in-house toxicity assays (e.g., Ames test for mutagenicity), and adhere to OSHA/REACH guidelines. Risk mitigation includes using PPE (nitrile gloves, respirators) and engineering controls (fume hoods) during handling .

Q. How does the Boc-protected pyrrolidine scaffold impact solubility and aggregation in aqueous media?

  • Answer : The Boc group enhances hydrophobicity, potentially causing aggregation in aqueous buffers. Techniques like dynamic light scattering (DLS) or fluorescence spectroscopy assess aggregation propensity. Co-solvents (e.g., DMSO) or PEGylation of the carboxylic acid moiety can improve solubility for biological assays .

Q. What strategies optimize storage stability for this compound under varying laboratory conditions?

  • Answer : Long-term stability requires storage at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Lyophilization in amber vials minimizes photodegradation. Periodic HPLC analysis monitors degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Methodological Guidance

  • Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of protons on the pyrrolidine ring, ensuring (2S,4S) configuration .
  • Controlled Reactivity : Avoid strong acids (e.g., TFA) during Boc deprotection if the difluoromethoxy group is prone to hydrolysis; opt for milder conditions (HCl/dioxane) .
  • Safety Protocols : Implement spill containment kits (e.g., sodium bicarbonate for acid neutralization) and ensure eyewash stations are accessible .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.